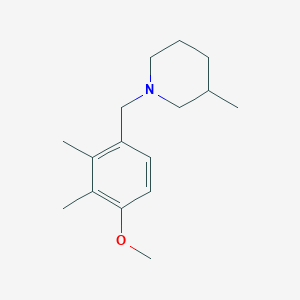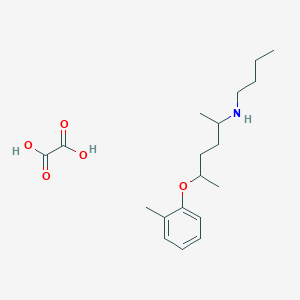
1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." MDPV was first synthesized in the 1960s and was initially developed as a potential treatment for depression and chronic fatigue syndrome. However, due to its potent psychoactive effects, MDPV has become a popular recreational drug and has been associated with numerous cases of addiction, overdose, and death.
作用機序
1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine acts as a potent stimulant by binding to and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters, which leads to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased heart rate, elevated blood pressure, and increased body temperature. Additionally, this compound has been shown to cause changes in the levels of various neurotransmitters and hormones in the brain, which can lead to long-term changes in brain function and behavior.
実験室実験の利点と制限
1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine has several advantages as a tool for studying the mechanisms of addiction and drug abuse. For example, this compound is highly potent and has a rapid onset of action, which allows researchers to study the effects of the drug in real-time. However, this compound also has several limitations, including its potential for abuse and the fact that it can be difficult to obtain due to its status as a controlled substance.
将来の方向性
There are several areas of future research that could further our understanding of the effects of 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine on the brain and behavior. For example, future studies could investigate the long-term effects of this compound use on brain function and behavior, as well as the potential therapeutic applications of this compound for the treatment of psychiatric disorders. Additionally, future research could explore the use of this compound as a tool for studying the mechanisms of addiction and drug abuse, and could investigate the potential of this compound as a new treatment for addiction.
合成法
1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and Friedel-Crafts acylation. The most common method for synthesizing this compound involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with 2,3-dimethylphenylacetone in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine has been the subject of extensive scientific research due to its potent psychoactive effects and potential therapeutic applications. In recent years, this compound has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, this compound has been investigated for its potential as a tool for studying the mechanisms of addiction and drug abuse.
特性
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-6-5-9-17(10-12)11-15-7-8-16(18-4)14(3)13(15)2/h7-8,12H,5-6,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBKJKXXFBRETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5211756.png)



![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)
![4-{[2-(2-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5211799.png)
![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)

![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)
![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)

![5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)
